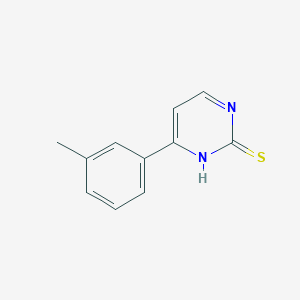![molecular formula C21H29N3O2 B10942907 N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942907.png)
N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride and triethylamine in 1,4-dioxane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-5-carboxamide derivatives: Known for their fungicidal and insecticidal activities.
N-cyclooctyl-1-(2,4-dimethoxyphenyl)-2-methyl-4-(methylsulfonyl)-6-oxo-2-piperazinecarboxamide: Another compound with a similar core structure but different functional groups.
Uniqueness
N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of cyclooctyl and dimethylphenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H29N3O2 |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-cyclooctyl-1-[(2,4-dimethylphenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H29N3O2/c1-16-10-11-20(17(2)14-16)26-15-24-13-12-19(23-24)21(25)22-18-8-6-4-3-5-7-9-18/h10-14,18H,3-9,15H2,1-2H3,(H,22,25) |
InChI Key |
ZRWOMFYLNKATPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3CCCCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10942836.png)
![methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942839.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methylthiourea](/img/structure/B10942844.png)
![3-[(acetyloxy)methyl]-7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942853.png)

![methyl 5-({2-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10942861.png)
![2-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10942867.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942872.png)
![2,4-dichloro-N'-[(E)-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxyphenyl}methylidene]benzohydrazide](/img/structure/B10942876.png)
![2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B10942878.png)
![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942879.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10942885.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine](/img/structure/B10942886.png)
![3-methyl-7-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942887.png)
